

Technical Guide: PF-04885614, a Selective NaV1.8 Channel Inhibitor

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: PF 04885614

Cat. No.: B1191901

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This document provides a comprehensive technical overview of PF-04885614, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8. Designed for researchers, scientists, and drug development professionals, this guide delves into the compound's physicochemical properties, mechanism of action, and practical applications in vitro, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Properties

PF-04885614 is a small molecule compound developed for its high affinity and selectivity for the NaV1.8 sodium channel.^[1] Understanding its fundamental properties is the first step in its successful application in a research setting.

Table 1: Physicochemical and Handling Properties of PF-04885614

Property	Value	Source
CAS Number	1480833-70-2	[1] [2] [3]
Molecular Weight	285.26 g/mol	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₄ F ₃ N ₃ O	[1] [2] [3]
Purity	≥98% (as determined by HPLC)	[1]
Primary Solvents	DMSO (up to 100 mM), Ethanol (up to 100 mM)	[1]

| Storage Conditions | Store at +4°C [\[1\]](#) |

Mechanism of Action: Selective Inhibition of NaV1.8

Voltage-gated sodium (NaV) channels are fundamental to the initiation and propagation of action potentials in excitable cells like neurons.[\[4\]](#) The NaV family consists of nine subtypes (NaV1.1-1.9) with distinct tissue distributions and physiological roles.

PF-04885614's value lies in its selectivity. It is a potent inhibitor of the NaV1.8 channel, which is primarily expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) dorsal root ganglion (DRG) neurons. This localization makes NaV1.8 a critical target for novel analgesics.

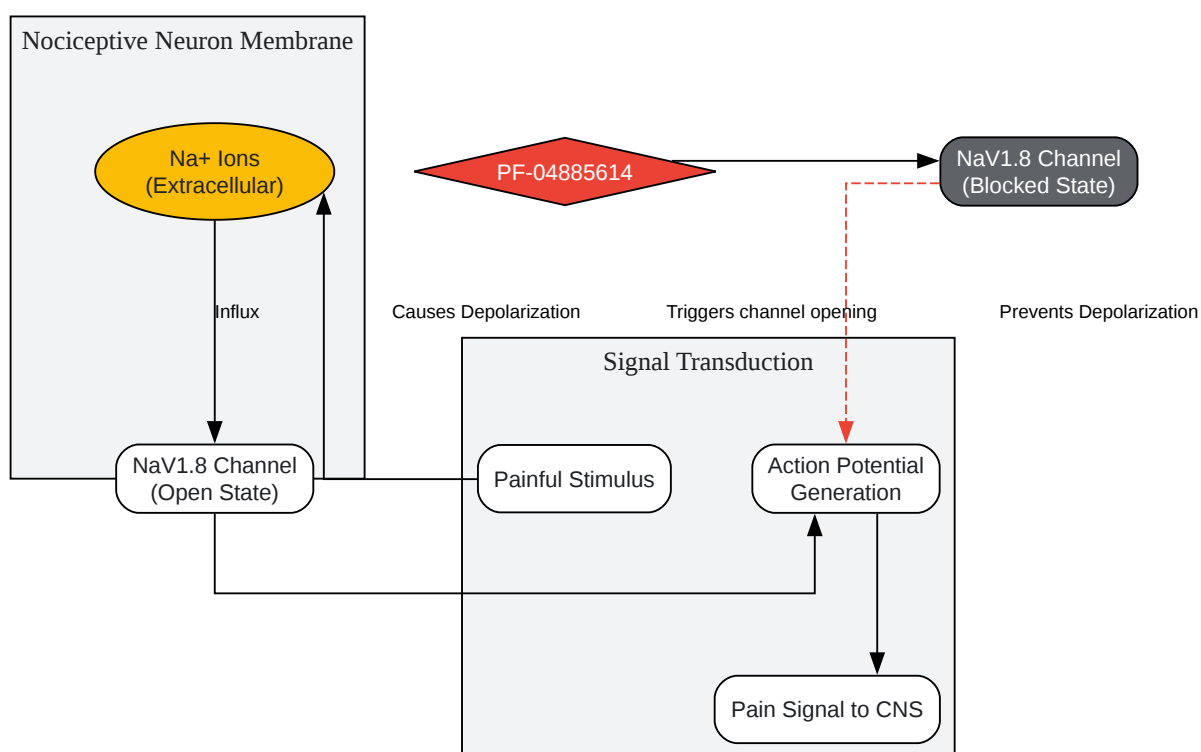
The compound exerts its effect by physically blocking the channel's pore, preventing the influx of sodium ions that is necessary to depolarize the neuron and fire an action potential. By inhibiting NaV1.8, PF-04885614 effectively dampens the transmission of pain signals from the periphery to the central nervous system.

Its potency is high, with an IC₅₀ value of 53 nM for the human NaV1.8 channel.[\[1\]](#) Crucially, it exhibits significant selectivity over other NaV subtypes, minimizing the potential for off-target effects. For instance, its IC₅₀ values for other human channels are substantially higher:

- hNaV1.6: 4.2 μM
- hNaV1.7: 7.0 μM

- hNav1.1: 11 μ M
- hNav1.2: 16 μ M
- hNav1.5: 27 μ M^[1]

This selectivity is paramount, as non-selective blockade of channels like NaV1.5 (critical for cardiac function) or CNS-dominant channels could lead to significant adverse effects.



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Caption: Mechanism of NaV1.8 inhibition by PF-04885614 in a nociceptive neuron.

Experimental Protocol: Characterization of NaV1.8 Inhibition via Automated Patch-Clamp Electrophysiology

To validate the inhibitory activity and determine the IC_{50} of PF-04885614, automated whole-cell patch-clamp electrophysiology is the gold standard. This protocol describes a self-validating system for this purpose.

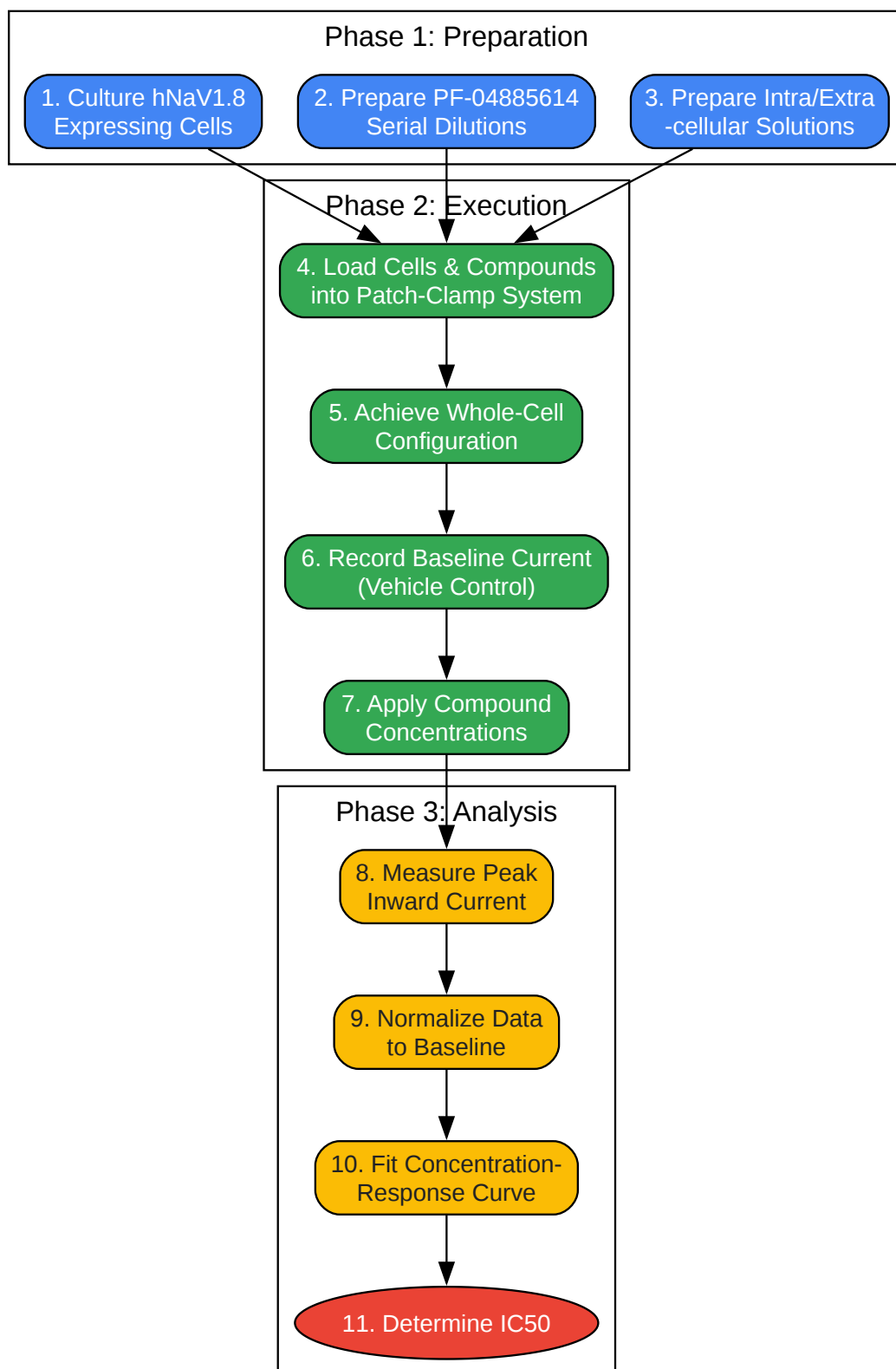
Rationale: Automated patch-clamp provides high-throughput, reproducible measurements of ion channel activity from whole cells, making it ideal for concentration-response curve generation. The choice of voltage protocols is critical to isolate NaV1.8 currents and assess state-dependent block.

Methodology:

- **Cell Preparation:**
 - **Cell Line:** Utilize a HEK293 cell line stably expressing the human NaV1.8 (hNaV1.8) channel.
 - **Culture:** Culture cells to 70-90% confluency. Passage them 24-48 hours before the experiment to ensure optimal health and channel expression.
 - **Harvesting:** On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to preserve membrane integrity. Resuspend in the specified extracellular solution at a concentration of 200,000-500,000 cells/mL.
- **Solution Preparation:**
 - **Extracellular Solution (in mM):** 138 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[4]
 - **Causality:** This solution mimics the physiological extracellular environment. The specific ion concentrations are set to establish a typical resting membrane potential and provide Na⁺ as the charge carrier.

- Intracellular Solution (in mM): 110 CsF, 35 CsCl, 5 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH.[4]
 - Causality: Cesium (Cs⁺) is used to block potassium channels from the inside, thus isolating the sodium currents. EGTA is a chelator that buffers intracellular calcium.
- Compound Preparation:
 - Stock Solution: Prepare a 10 mM stock solution of PF-04885614 in 100% DMSO.[4]
 - Serial Dilutions: Perform serial dilutions of the stock solution in the extracellular solution to achieve the final desired concentrations (e.g., ranging from 1 nM to 30 μM). Ensure the final DMSO concentration in all solutions, including the vehicle control, is identical and does not exceed 0.3% to avoid solvent effects.[4]
- Automated Patch-Clamp Execution:
 - Cell Sealing: Load the cell suspension and compound plate into the automated patch-clamp system. The system will capture individual cells on the patch-clamp chip and form gigohm seals.
 - Whole-Cell Configuration: Apply suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration.
 - Voltage Protocol & Data Acquisition:
 - Hold cells at a resting potential of -100 mV. This ensures the majority of NaV1.8 channels are in a closed, resting state.
 - Apply a brief depolarizing step to 0 mV for 20 ms to elicit a peak inward Na⁺ current. Repeat this step at a frequency of 0.1 Hz.
 - Baseline Recording: Record the stable peak current for at least 60 seconds using the vehicle (extracellular solution with 0.3% DMSO).
 - Compound Application: Perfuse the cells with increasing concentrations of PF-04885614. Allow 3-5 minutes for each concentration to reach equilibrium.

- Washout: After the highest concentration, perfuse with the vehicle solution to assess the reversibility of the block.
- Data Analysis:
 - Measure the peak inward current at each concentration.
 - Normalize the peak current at each concentration to the baseline (vehicle) current.
 - Plot the normalized current as a function of the compound concentration.
 - Fit the concentration-response data to a four-parameter Hill equation to determine the IC_{50} value.



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Sources

- [1. PF 04885614 | Voltage-gated Sodium \(NaV\) Channels | Tocris Bioscience \[tocris.com\]](#)
- [2. Tocris Bioscience PF 04885614 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific \[fishersci.dk\]](#)
- [3. Tocris Bioscience PF 04885614 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific \[fishersci.se\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Technical Guide: PF-04885614, a Selective NaV1.8 Channel Inhibitor]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1191901/docs#technical-guide-pf-04885614-a-selective-nav1-8-channel-inhibitor\]](https://www.benchchem.com/product/b1191901/docs#technical-guide-pf-04885614-a-selective-nav1-8-channel-inhibitor)

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